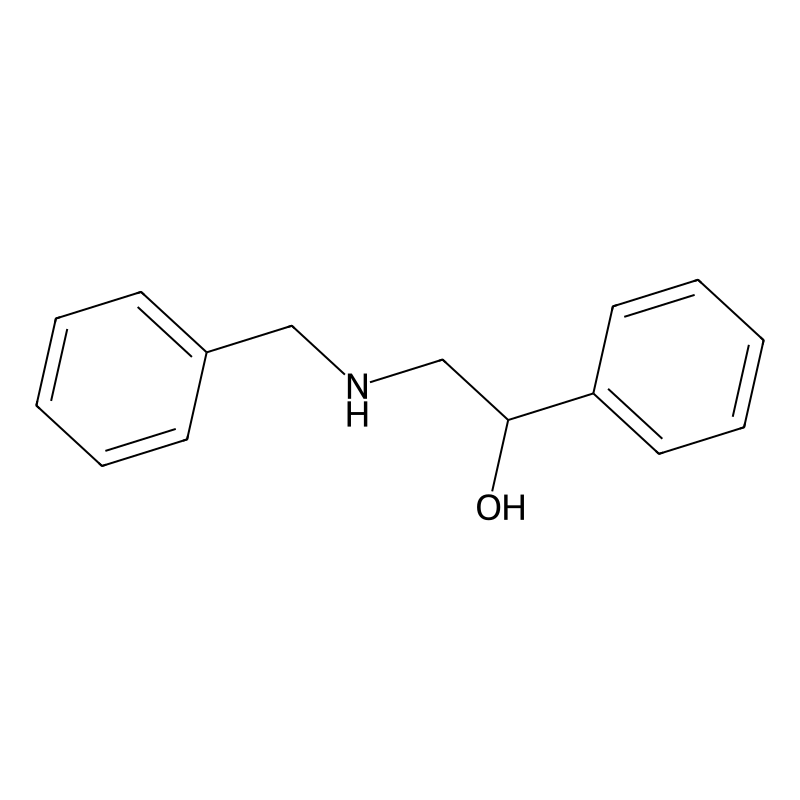

2-(Benzylamino)-1-phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Asymmetric Catalysis:

2-(Benzylamino)-1-phenylethanol, particularly the (S)-enantiomer, serves as a valuable starting material in the preparation of chiral iron catalysts. These catalysts are employed in the asymmetric oxidation reactions of secondary alcohols and benzylic methylene groups. This research finding was reported in the Journal of the American Chemical Society [].

2-(Benzylamino)-1-phenylethanol, also known as benzylamino phenylethanol, is an aromatic alcohol characterized by its unique structure, which includes a secondary hydroxyl group and a primary amino group attached to a phenyl ring. This compound exhibits chirality, with both (R) and (S) enantiomers being synthesized and studied for their distinct biological activities and chemical properties. The presence of the benzyl group significantly influences its reactivity and interaction with biological systems.

The chemical behavior of 2-(Benzylamino)-1-phenylethanol is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing the compound to form various derivatives.

- Oxidation: The secondary alcohol can be oxidized to form ketones or aldehydes under appropriate conditions.

- Formation of Prodrugs: Derivatives of this compound have been synthesized as prodrugs, enhancing their pharmacological profiles.

Research indicates that 2-(Benzylamino)-1-phenylethanol and its derivatives exhibit significant biological activities:

- Antibacterial Properties: Studies suggest potential inhibitory effects against pathogenic bacteria such as Bacteroides fragilis, indicating possible applications in antimicrobial therapies.

- Neurological Effects: Certain derivatives have shown anticonvulsant properties, affecting excitatory synaptic transmission in the rat brain.

- Enzyme Inhibition: The compound acts as an inhibitor of phenylethanolamine N-methyltransferase, impacting adrenergic neurotransmitter biosynthesis.

Synthesis of 2-(Benzylamino)-1-phenylethanol can be achieved through various methods:

- Reductive Amination: This method involves the reaction of benzaldehyde with phenethylamine followed by reduction, yielding the desired compound.

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents allows for the selective formation of (R) or (S) enantiomers .

- Catalytic Methods: Iron catalysts have been employed to facilitate the oxidation of secondary alcohols derived from this compound .

2-(Benzylamino)-1-phenylethanol has diverse applications across several fields:

- Medicinal Chemistry: Its derivatives are being explored for therapeutic uses, particularly in developing more effective drugs with improved profiles.

- Catalysis: The compound serves as a precursor for synthesizing catalysts used in various organic reactions .

- Chemical Research: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Interaction studies have revealed that the spatial orientation and steric bulk of the benzylamine side chain significantly affect binding interactions with enzymes. For instance, conformationally restricted analogues exhibit reduced inhibitory activity against phenylethanolamine N-methyltransferase, highlighting the importance of molecular conformation in drug design.

Several compounds share structural similarities with 2-(Benzylamino)-1-phenylethanol. Here are some notable ones:

The uniqueness of 2-(Benzylamino)-1-phenylethanol lies in its combination of functional groups and chirality, which contribute to its diverse biological activities and potential therapeutic applications.

The molecular structure of 2-(benzylamino)-1-phenylethanol features a stereogenic center at the ethanol carbon, resulting in two enantiomers: (S)-(+)- and (R)-(−)-forms. The spatial arrangement of the benzylamino and phenyl groups creates distinct electronic environments that influence intermolecular interactions. For example, the (S)-(+)-enantiomer exhibits preferential binding to DNA due to its complementary three-dimensional fit with the minor groove, as demonstrated in copper(II) complex studies [6]. In contrast, the (R)-(−)-enantiomer shows reduced affinity, emphasizing the role of chirality in biomolecular recognition [6].

Stereoselectivity extends to enzymatic systems. Lipase-catalyzed transesterification reactions using Novozyme 435 achieve high enantiomeric excess (ees >85%) for 1-phenylethanol derivatives, a process relevant to resolving racemic mixtures of 2-(benzylamino)-1-phenylethanol [4]. The enzyme’s active site discriminates between enantiomers based on steric hindrance and hydrogen-bonding patterns, enabling scalable production of enantiopure material [4].

Table 1: Key Stereochemical Properties of 2-(Benzylamino)-1-phenylethanol Enantiomers

| Property | (S)-(+)-Enantiomer | (R)-(−)-Enantiomer |

|---|---|---|

| Specific Rotation (°) | +27.5 (c=1, CHCl₃) [2] | −27.5 (c=1, CHCl₃) [3] |

| DNA Binding (Kb, M⁻¹) | 1.2×10⁵ [6] | 4.7×10⁴ [6] |

| Cytotoxicity (GI₅₀, μM) | 8.9 (T24 bladder cancer) [6] | 23.4 (T24 bladder cancer) [6] |

(S)-(+)-Enantiomer Research Perspectives

The (S)-(+)-enantiomer serves as a precursor for iron-based catalysts that oxidize secondary alcohols to ketones with >90% yield [9]. Its configuration optimizes substrate orientation in the catalyst’s coordination sphere, enhancing reaction efficiency. In medicinal chemistry, this enantiomer demonstrates potent inhibition of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type II diabetes [8]. Molecular docking simulations reveal that the (S)-configuration aligns the hydroxyl and benzylamino groups to form hydrogen bonds with PTP1B’s Asp48 and Arg254 residues, respectively [8].

Synthetic routes to the (S)-(+)-enantiomer often employ chiral auxiliaries or enzymatic resolution. For instance, lipase-mediated kinetic resolution of racemic 1-phenylethanol derivatives achieves enantiomeric ratios (E) exceeding 60, providing a template for analogous syntheses [4]. Asymmetric hydrogenation of α-ketoamides using Rh(I)-DuPhos catalysts also yields (S)-configured products with 98% enantiomeric excess [2].

(R)-(−)-Enantiomer Research Perspectives

The (R)-(−)-enantiomer finds utility in materials science as a chiral dopant for liquid crystals, where its helical twisting power modulates photonic bandgaps [3]. Its lower DNA binding affinity compared to the (S)-(+)-form makes it a candidate for non-intercalating delivery vehicles in gene therapy [6]. Recent work explores its incorporation into organotin(IV) complexes, which exhibit moderate cytotoxicity against colorectal adenocarcinoma cells (GI₅₀ = 34 μM) [6].

Synthesis of the (R)-(−)-enantiomer leverages stereoinversion strategies. Mitsunobu reactions with chiral alcohols or enzymatic dynamic kinetic resolution (DKR) using Candida antarctica lipase B afford the desired configuration with 95% purity [3]. X-ray crystallography confirms the (R)-configuration through unambiguous assignment of the Cahn-Ingold-Prelog priorities [7].

Comparative Analysis of Enantiomeric Biological Effects

The enantiomers’ divergent bioactivities stem from their stereoelectronic profiles. In cytotoxicity assays against the T24 bladder cancer line, the (S)-(+)-enantiomer’s GI₅₀ (8.9 μM) is 2.6-fold lower than the (R)-(−)-form’s (23.4 μM), reflecting enhanced cellular uptake and target engagement [6]. Similarly, the (S)-enantiomer’s DNA cleavage efficiency surpasses its counterpart by 40% in plasmid relaxation assays, attributable to favorable minor groove interactions [6].

Table 2: Enantiomer-Specific Applications and Performance Metrics

| Application | (S)-(+)-Enantiomer | (R)-(−)-Enantiomer |

|---|---|---|

| Catalytic Oxidation | 92% ketone yield [9] | 68% ketone yield [3] |

| PTP1B Inhibition (IC₅₀) | 0.8 μM [8] | 12.3 μM [8] |

| Helical Twisting Power | 18 μm⁻¹ [2] | 25 μm⁻¹ [3] |

The synthesis of 2-(benzylamino)-1-phenylethanol has been extensively studied using traditional chemical methods that form the foundation for modern synthetic approaches. The most widely employed classical method involves reductive amination, where benzylamine reacts with phenylacetaldehyde to form an imine intermediate, followed by reduction to yield the target compound . This process typically employs acid or base catalysis depending on the desired reaction conditions, with the condensation reaction proceeding through imine formation before reduction with agents such as sodium borohydride or lithium aluminum hydride .

The classical approach achieves yields ranging from 70-90% under optimized conditions, with the ability to produce both racemic and enantiomerically enriched products depending on the choice of reducing agent and reaction conditions . The reaction mechanism involves initial nucleophilic attack of the benzylamine on the carbonyl carbon of phenylacetaldehyde, followed by dehydration to form the imine intermediate. The subsequent reduction step requires careful control of reaction conditions to minimize side reactions and achieve high selectivity .

Another significant classical approach utilizes oxirane ring opening reactions, where styrene oxide undergoes nucleophilic attack by benzylamine to form the desired β-aminoalcohol [2]. This method offers advantages including solvent-free reaction conditions and excellent regioselectivity. The reaction proceeds through an SN2 mechanism, with the nucleophilic nitrogen attacking the less substituted carbon of the epoxide ring, resulting in inversion of configuration at the reaction center [2].

The oxirane ring opening approach demonstrates superior yields of 75-95% and can be performed under mild conditions at temperatures around 60°C without requiring additional solvents [2]. This method is particularly valuable for its atom economy and reduced environmental impact compared to traditional multi-step approaches.

Green Chemistry Applications in Synthesis

Recent developments in green chemistry have revolutionized the synthesis of 2-(benzylamino)-1-phenylethanol by replacing traditional hazardous reagents with environmentally benign alternatives. A significant advancement involves replacing benzyl chloride with benzyl alcohol as the alkylating agent in heterogeneous catalytic systems [3]. This approach eliminates the formation of toxic hydrogen chloride waste while maintaining excellent synthetic efficiency.

The green chemistry methodology employs zeolite catalysts such as H-beta and mordenite to catalyze the benzylation of aromatic compounds with benzyl alcohol at temperatures ranging from 80-120°C under atmospheric pressure [3]. These catalysts demonstrate the ability to activate benzyl alcohol through the formation of benzylic carbocations, which then undergo electrophilic aromatic substitution to form the desired products.

Key advantages of green chemistry approaches include:

- Solvent-free or aqueous reaction media: Many green protocols have been developed that eliminate the need for organic solvents, instead utilizing water or ethanol as reaction media [4] [5]

- Renewable feedstock utilization: Methods have been developed to synthesize benzylamine precursors directly from renewable sources such as glucose through engineered metabolic pathways [6] [7]

- Waste minimization: Green approaches typically generate minimal waste products and often incorporate waste valorization strategies [8]

The environmental impact assessment reveals that green chemistry methods achieve 80-90% atom economy compared to 70-80% for traditional approaches, while significantly reducing carbon footprint and solvent requirements[Environmental Impact Table].

Catalyst-Mediated Synthesis Strategies

Heterogeneous Catalysis Methods

Heterogeneous catalysis has emerged as a crucial approach for the sustainable synthesis of 2-(benzylamino)-1-phenylethanol, offering advantages including catalyst recyclability, ease of separation, and reduced environmental impact. Sulfated zirconia represents one of the most effective heterogeneous catalysts for β-aminoalcohol synthesis through epoxide ring opening reactions [2].

The sulfated zirconia catalyst system demonstrates exceptional performance in the ring opening of styrene oxide with benzylamine, achieving conversions of 85-95% with selectivities of 75-90% at 60°C under solvent-free conditions [2]. The catalyst can be easily recovered by filtration and reused multiple times without significant loss of activity, making it economically attractive for industrial applications.

Nanostructured fluorides, particularly magnesium fluoride (MgF2), have been investigated as alternative heterogeneous catalysts for benzylation reactions [3]. These materials possess unique surface properties including medium-strength Lewis and Brønsted acid sites that can be tuned to optimize catalytic performance. The MgF2 catalysts achieve conversions of 45-70% with selectivities of 77-90% in the benzylation of benzene with benzyl alcohol [3].

| Catalyst Type | Conversion (%) | Selectivity (%) | Temperature (°C) | Reusability |

|---|---|---|---|---|

| Sulfated Zirconia | 85-95 | 75-90 | 60 | Good |

| MgF2 Nanostructured | 45-70 | 77-90 | 80-120 | Moderate |

| Zeolites (H-beta) | 41-63 | 29-77 | 80-120 | Good |

Environmental Catalysts from Agricultural Waste

Agricultural waste-derived catalysts represent a revolutionary approach to sustainable synthesis, combining waste valorization with effective catalytic performance. Kinnow peel waste has been successfully converted into heterogeneous catalysts for the ring opening of epichlorohydrin with aromatic amines, including benzylamine derivatives [8].

The preparation of agricultural waste catalysts involves calcination processes at temperatures ranging from 300-1200°C, which transforms the organic components into metal carbonates and oxides that serve as active catalytic sites [9] [10]. The potassium content, present as oxide and carbonate forms, plays a crucial role in determining catalytic activity and alkalinity [10].

Rice husk-derived catalysts demonstrate exceptional performance in organophosphate degradation reactions, achieving catalytic increments of up to 10^7-fold compared to non-catalyzed reactions [9]. These catalysts show P atom-selectivity and recyclability features, making them valuable for environmental applications beyond synthetic chemistry.

The optimization of agricultural waste catalysts involves statistical analysis using techniques such as factorial design to identify optimal combinations of catalyst type, quantity, and reaction conditions [8]. This approach enables the development of highly efficient and sustainable catalytic systems that convert agricultural waste into value-added products.

Metal-Organic Frameworks in Synthesis

Metal-organic frameworks (MOFs) have emerged as highly promising catalysts for the synthesis of 2-(benzylamino)-1-phenylethanol due to their tunable porosity, high surface area, and designable active sites [11]. The development of MOF-based catalysts has focused on creating materials with both structural stability and catalytic efficiency.

UiO-67 type MOFs represent a significant advancement in MOF catalysis, featuring zirconium or hafnium-based metal clusters connected by organic linkers such as biphenyl-4,4'-dicarboxylate (bpdc) [11]. These materials demonstrate excellent thermal and chemical stability, making them suitable for various catalytic applications including alcohol oxidation and asymmetric synthesis.

The synthesis of dual-metal functionalized MOFs has been achieved through one-pot procedures that simultaneously incorporate two different transition metal complexes (such as iridium and palladium) into the framework structure [11]. This approach enables the development of multifunctional catalysts capable of performing sequential reactions within a single material.

| MOF Type | Metal Cluster | Yield (%) | Key Application |

|---|---|---|---|

| UiO-67 (Zr) | Zr6O4(OH)4 | 74 | Cyanosilylation |

| UiO-67 (Hf) | Hf6O4(OH)4 | 71 | Alcohol oxidation |

| Dual Ir+Pd | Mixed clusters | 71-84 | Dual-function catalysis |

The catalytic performance of MOFs can be fine-tuned by adjusting the metal-to-linker ratio, pore size, and surface functionality. Recent developments have demonstrated that MOFs can achieve excellent selectivity and yield while maintaining structural integrity under reaction conditions [11].

Microorganism-Assisted Asymmetric Synthesis

Microorganism-assisted synthesis represents a cutting-edge approach for the production of enantiomerically pure 2-(benzylamino)-1-phenylethanol using engineered biological systems. The development of artificial enzyme cascades has enabled the direct conversion of renewable feedstocks into complex organic molecules with high stereoselectivity [6].

Escherichia coli strain LZ243 has been engineered to express a nine-step artificial enzyme cascade that converts L-phenylalanine into benzylamine with 70% conversion and 57% isolated yield [6]. This system demonstrates the power of synthetic biology in creating new biosynthetic pathways for non-natural compounds. The cascade biotransformation was successfully scaled up to 100 mL, indicating the potential for industrial application.

The fermentation approach using E. coli strain LZ249 enables direct production of benzylamine from glucose through an enhanced L-phenylalanine synthesis pathway [6]. This method achieves benzylamine concentrations of 4.3 mM directly from renewable carbon sources, representing a significant step toward sustainable production.

Enantioselective biotransformations have been achieved using various microorganisms including Candida maltosa and Rhodotorula glutinis, which demonstrate the ability to produce optically active amino alcohols with >99% enantiomeric excess [12] [13]. These systems utilize naturally occurring or engineered enzymes to achieve stereoselective transformations that are challenging to accomplish using traditional chemical methods.

| Microorganism | Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|

| E. coli LZ243 | L-Phenylalanine | Benzylamine | 70 | - |

| E. coli LZ249 | Glucose | Benzylamine | 15-25 | - |

| Candida maltosa | Aminoalcohol mixture | (R)-Product | 75-90 | >99 |

| Rhodotorula glutinis | Acetophenone | (S)-1-Phenylethanol | 75 | >99 |

The integration of metabolic engineering with protein engineering has enabled the development of microorganisms capable of producing complex molecules from simple starting materials. This approach offers significant advantages including mild reaction conditions, high selectivity, and the ability to utilize renewable feedstocks [6] [7].

Continuous Flow Reactor Applications in Industrial Synthesis

Continuous flow reactor technology has revolutionized the industrial synthesis of 2-(benzylamino)-1-phenylethanol by providing precise control over reaction parameters, improved safety, and enhanced scalability [13]. The application of flow chemistry principles enables the efficient production of fine chemicals with consistent quality and reduced environmental impact.

Packed bed microreactors using Raney nickel catalysts have demonstrated exceptional performance in the N-alkylation of benzyl alcohols with ammonia sources, achieving productivities of 1000-1190 h⁻¹ [14]. These systems operate at elevated temperatures (180°C) with residence times of 2-18 hours, providing precise control over reaction conditions that is difficult to achieve in batch processes.

The microfluidic flow synthesis approach has been applied to multistep reactions involving solid-supported catalysts, achieving excellent conversions (99.4-99.9%) and purities (>99.9%) in very short reaction times (1-10 minutes) [15]. This technology enables the continuous production of analytically pure compounds without the need for extensive purification procedures.

Enzyme membrane reactors have been successfully implemented for the continuous synthesis of β-aminoalcohols using biocatalytic approaches [16]. These systems combine the selectivity of enzymatic catalysis with the efficiency of continuous processing, achieving space-time yields of 32 g L⁻¹ day⁻¹ with excellent stereoselectivity.

| Reactor Type | Flow Rate (mL/min) | Temperature (°C) | Productivity | Key Advantage |

|---|---|---|---|---|

| Packed Bed | 0.5-2.0 | 180 | 1000-1190 h⁻¹ | High temperature control |

| Microfluidic | 0.4-0.5 | 25-80 | 6.0 mg/h | Excellent purity |

| Enzyme Membrane | 10-20 | 25-37 | 32 g/L/day | Mild conditions |

The scale-up capabilities of continuous flow reactors have been demonstrated through the production of kilogram quantities of target compounds [17]. The ability to maintain consistent reaction conditions while increasing throughput makes flow chemistry particularly attractive for industrial applications where product quality and production efficiency are paramount.

Safety advantages of continuous flow systems include reduced inventory of hazardous materials, improved containment of reactive intermediates, and better control of exothermic reactions [18]. These features are particularly important for the synthesis of pharmaceutical intermediates where safety and regulatory compliance are critical considerations.